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Compound of Interest

4-Bromo-2-
Compound Name: , ,
(trifluoromethoxy)iodobenzene

Cat. No.: B063161

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethoxy)iodobenzene is a halogenated aromatic compound with
significant applications as a versatile intermediate in organic synthesis. Its trifluoromethoxy
group imparts unique electronic properties and metabolic stability, making it a valuable building
block in the development of novel pharmaceuticals, agrochemicals, and functional materials.
This technical guide provides a comprehensive overview of the known physical properties of 4-
Bromo-2-(trifluoromethoxy)iodobenzene, alongside a discussion of its synthetic relevance.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-Bromo-2-
(trifluoromethoxy)iodobenzene. These parameters are crucial for its handling, reaction
optimization, and analytical characterization.
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Property

Value

Chemical Formula

C7HsBrFs310

Molecular Weight 366.91 g/mol [1]
CAS Number 175278-12-3[1]
Melting Point ~26 °C
- ) 244 °C (at atmospheric pressure)[2]; 112-114
Boiling Point
°C (at 15 mmHg)
Density 2.182 g/cm3
Refractive Index 1.555

Solubility

Soluble in common organic solvents.

XLogP3

4.4[3]

Synthetic Applications and Methodologies

4-Bromo-2-(trifluoromethoxy)iodobenzene is a key starting material for the synthesis of

more complex molecules. The presence of three distinct halogen substituents (bromo, iodo,

and trifluoromethoxy) on the benzene ring allows for selective functionalization through various

cross-coupling reactions.

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-

(trifluoromethoxy)iodobenzene is not readily available in the public domain, a logical

synthetic approach can be inferred from established organic chemistry principles. A potential

synthetic workflow is outlined below.

Trifluoromethoxylation

Starting Material
|:| :

Sandmeyer Reaction

4-Bromo-2-(trfluoromethoxy)iodobenzene

3
lodination
(K1)
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A plausible synthetic workflow for 4-Bromo-2-(trifluoromethoxy)iodobenzene.

This proposed pathway involves the initial trifluoromethoxylation of a commercially available
starting material, followed by a Sandmeyer reaction to introduce the iodine atom. The
regioselectivity of each step is critical and would require careful optimization of reaction
conditions.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking 4-Bromo-2-
(trifluoromethoxy)iodobenzene to specific biological signaling pathways. However, its utility
as a synthetic intermediate suggests that it is a precursor to molecules with potential biological
activity. The trifluoromethoxy group is known to enhance metabolic stability and cell
permeability of drug candidates, making this compound and its derivatives of significant interest
in drug discovery programs. Further research is required to elucidate the biological targets of
compounds synthesized from this intermediate.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed in this
guide are based on standard laboratory procedures.

Determination of Melting Point:

A calibrated melting point apparatus would be used. A small sample of the compound is placed
in a capillary tube and heated at a controlled rate. The temperature range over which the
sample melts is recorded as the melting point.

Determination of Boiling Point:

The boiling point at atmospheric pressure can be determined by distillation. For the boiling
point at reduced pressure, a vacuum distillation setup is required. The temperature at which the
liquid boils and condenses at a specific pressure is recorded.

Determination of Density:
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A pycnometer is used to determine the density of the liquid compound. The pycnometer is
weighed empty, then filled with the sample and weighed again. The density is calculated from
the mass of the sample and the known volume of the pychometer.

Determination of Refractive Index:

A calibrated refractometer is used to measure the refractive index. A drop of the sample is
placed on the prism of the refractometer, and the refractive index is read directly from the
instrument at a specified temperature.

Conclusion

4-Bromo-2-(trifluoromethoxy)iodobenzene is a valuable chemical intermediate with a unique
combination of reactive sites. The physical properties summarized in this guide provide
essential data for its application in research and development. While its direct biological activity
is not yet characterized, its role as a building block in the synthesis of potentially bioactive
molecules underscores its importance in the fields of medicinal chemistry and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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